molecular formula C15H19N3O2S B14939433 1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B14939433
M. Wt: 305.4 g/mol
InChI Key: VNNJQNCLVLTUOJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with different functional groups.

Scientific Research Applications

1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea
  • 1-Cyclohexyl-3-(6-methylsulfonyl-1,3-benzothiazol-2-yl)urea
  • 1-Cyclohexyl-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Uniqueness

1-Cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of the methoxy group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

1-cyclohexyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C15H19N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,16,17,18,19)

InChI Key

VNNJQNCLVLTUOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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